molecular formula C9H13N B1602042 2,3,5-Trimethylaniline CAS No. 767-77-1

2,3,5-Trimethylaniline

Cat. No.: B1602042
CAS No.: 767-77-1
M. Wt: 135.21 g/mol
InChI Key: FFDVTEHMPLVFMS-UHFFFAOYSA-N
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Description

2,3,5-Trimethylaniline (CAS 767-77-1) is an organic compound with the molecular formula C9H13N and a molecular weight of 135.21 g/mol. This aniline derivative is characterized by three methyl groups located at the 2, 3, and 5 positions of the benzene ring, which influences its electron density and steric properties. It is supplied with a minimum purity of 97% . This chemical serves as a versatile building block in specialized organic synthesis and has been documented for its use as a ligand for metal ions . Its properties make it a compound of interest in research for creating more complex molecular structures. One of its key research applications is as a surrogate for other aniline compounds in synthetic pathways, and it undergoes specific reactions such as alkylation with xylene and isomerization . The compound has a melting point of 39 °C and a predicted boiling point of 239.2 °C . Safety and Handling: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, as it belongs to a class of compounds where some isomers, such as 2,4,5-Trimethylaniline, have been shown to be carcinogenic in animal studies . Packaging: We offer flexible packaging options for your research needs, including 5g, 25g, 100g, 500g, and 1kg quantities .

Properties

IUPAC Name

2,3,5-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDVTEHMPLVFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509744
Record name 2,3,5-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-77-1
Record name 2,3,5-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation Method (Preferred)

  • Nitro compound is hydrogenated in the presence of Ni catalyst.
  • Reaction temperature: 90°C to 170°C.
  • Hydrogen pressure: 1.0 to 3.0 MPa.
  • Reaction time: Approximately 2 hours, followed by static settling to separate catalyst.
  • The product is purified by distillation under reduced pressure.
  • Yields exceed 95%, and product purity is typically ≥99%.

This method offers advantages in cost, environmental impact, and product quality compared to traditional iron powder reduction.

Example Process Flow (Adapted from 2,4,6-Trimethylaniline Synthesis)

Step Description Conditions Notes
1 Nitration of trimethylbenzene H₂SO₄:HNO₃ = 75-80:20-25 (wt%), 20-25°C, 1 hr Controlled addition of acid mixture
2 Neutralization and washing Water and base wash Removes residual acids
3 Catalytic hydrogenation Ni catalyst (5-10% wt), 90-170°C, 1-3 MPa H₂, 2 hr Stirring and temperature control essential
4 Catalyst separation and distillation Static settling, vacuum distillation Purifies this compound

Quantitative Data Table for Preparation Parameters

Parameter Typical Range Impact on Process
Sulfuric acid (H₂SO₄) wt% in nitration mix 75-80% Controls nitration rate and selectivity
Nitric acid (HNO₃) wt% in nitration mix 20-25% Nitrating agent concentration
Nitration temperature 20-25°C Prevents side reactions
Hydrogenation temperature 90-170°C Influences reduction rate
Hydrogen pressure 1.0-3.0 MPa Affects catalyst activity
Catalyst type Nickel (Ni) Provides selective reduction
Reaction time (hydrogenation) ~2 hours Ensures complete reduction
Product purity ≥99% High-quality end product
Yield >95% Efficient process

Additional Notes on Preparation

  • The starting material for this compound synthesis must be the corresponding 2,3,5-trimethylbenzene isomer or a precursor that can be regioselectively nitrated.
  • The nitration mixture must be added slowly with temperature control to maintain selectivity.
  • Post-nitration, thorough washing and neutralization are necessary to remove acid residues that can poison hydrogenation catalysts.
  • Hydrogenation catalysts require careful handling and separation to avoid contamination.
  • Physical methods such as vortexing, ultrasound, or mild heating may be used to aid dissolution during formulation steps.
  • Solvent systems for formulation can include DMSO, PEG300, Tween 80, and corn oil for in vivo applications, but these are formulation details rather than synthetic steps.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Industrial Applications

Dye Manufacturing

TMA is primarily used as an intermediate in the production of dyes. It is involved in synthesizing azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions. For instance, TMA can be used to produce dyes that release carcinogenic amines upon degradation, which has raised concerns regarding its safety in consumer products .

Pigment Production

In addition to dyes, TMA is utilized in manufacturing pigments for inks and coatings. Its stability and color properties make it suitable for applications requiring vibrant colors and durability.

Pharmaceutical Applications

Drug Development

TMA has been explored as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents. Research indicates that derivatives of TMA may exhibit biological activity against various diseases .

Research Applications

Carcinogenicity Studies

Numerous studies have investigated the carcinogenic potential of TMA. Notably, it has been associated with liver and lung tumors in animal models. The National Cancer Institute (NCI) conducted bioassays that demonstrated significant tumor incidences in Fischer 344 rats and B6C3F1 mice exposed to TMA . These findings have implications for its use in industrial applications and consumer products.

Genotoxicity Testing

TMA has been shown to be mutagenic in various assays, including those using Salmonella typhimurium and Drosophila melanogaster. These tests indicate that TMA may cause genetic mutations through metabolic activation, raising concerns about its safety as an industrial chemical .

Environmental Impact

The release of TMA into the environment poses risks due to its potential toxicity. Studies have indicated that exposure to TMA can lead to adverse effects on aquatic life and may contribute to pollution if not managed properly .

Case Studies

StudyOrganismFindings
NCI BioassayFischer 344 RatsInduced liver carcinomas at doses of 200 ppm and 800 ppm over 101 weeks .
Genotoxicity TestSalmonella typhimuriumPositive mutagenicity with metabolic activation .
Long-term ExposureB6C3F1 MiceElevated lung tumors observed in treated groups .

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can form adducts with DNA and proteins, potentially leading to mutagenic or carcinogenic effects. The compound’s effects are mediated through its ability to undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules .

Comparison with Similar Compounds

Physical and Chemical Properties

Property 2,4,6-Trimethylaniline 3,4,5-Trimethylaniline 2,4,5-Trimethylaniline
Molecular Formula C₉H₁₃N C₉H₁₃N C₉H₁₃N
Average Mass (g/mol) 135.21 135.21 135.21
CAS Number 88-05-1 1639-31-2 137-17-7
Melting Point (°C) Not reported Not reported Not reported
Boiling Point (°C) Not reported Not reported Not reported
Solubility Soluble in organic solvents Soluble in methanol, ethanol Soluble in polar solvents
ChemSpider ID 66834 66834 Not available

Key Observations :

  • All isomers share the same molecular formula and mass but differ in substitution patterns.
  • 2,4,6-Trimethylaniline is widely used in organic synthesis, particularly for preparing acetamide derivatives (e.g., N-(2,4,6-trimethylphenyl)-methylacetamide) .
  • 3,4,5-Trimethylaniline has applications as a laboratory chemical and intermediate in specialty organic syntheses .

Toxicity and Regulatory Status

Isomer Toxicity Profile Regulatory Status
2,4,6-Trimethylaniline - Suspected carcinogen (FDA notes "hypothetical worst-case" risk: 4.2 in a billion) .
- Causes skin/eye irritation .
Classified as hazardous; requires safety protocols .
3,4,5-Trimethylaniline Limited toxicity data; handled as a laboratory chemical with precautions . No specific regulations; treated as hazardous .
2,4,5-Trimethylaniline - Carcinogenic in animal studies (IARC Group 3) .
- Structural similarity to SIN-listed aromatic amines .
Restricted in commerce; EU SIN List candidate .

Analytical Detection Methods

  • SPME-GC/MS : Effective for detecting 2,4,6-trimethylaniline in biological fluids (RSD > 11%, detection limit: 0.40 ppb in urine) .
  • Chromatographic Techniques : Used for isomer differentiation based on retention times and mass spectral data .

Biological Activity

2,3,5-Trimethylaniline (TMA) is an aromatic amine with the chemical formula C₉H₁₃N, known for its diverse applications in the chemical industry, particularly as an intermediate in dye synthesis and in pharmaceuticals. This article focuses on the biological activity of this compound, highlighting its carcinogenic potential, genotoxic effects, and other biological interactions based on various studies.

  • Molecular Formula : C₉H₁₃N
  • CAS Number : 12782408
  • Molecular Weight : 135.21 g/mol

Carcinogenicity

Research indicates that this compound exhibits significant carcinogenic properties. A series of studies have demonstrated its ability to induce tumors in laboratory animals:

  • Study Overview : In a bioassay conducted by the National Cancer Institute (NCI), groups of rats and mice were administered varying doses of TMA over extended periods.
  • Findings :
    • Rats : Increased incidences of hepatocellular carcinomas were observed at doses of 200 ppm and 800 ppm.
    • Mice : Significant increases in liver and lung tumors were noted, particularly in female mice .

Table 1: Tumor Incidences in Fischer 344 Rats and B6C3F1 Mice

SpeciesDose (ppm)Liver Tumors (n/total)Lung Tumors (n/total)
Rats01/191/20
2003/500/49
80011/507/50
Mice00/200/20
20012/493/43
80027/5011/50

The findings suggest a dose-dependent relationship between TMA exposure and tumor development .

Genotoxicity

Genotoxic assessments have shown that TMA can induce DNA damage. For instance:

  • In vitro studies indicated that TMA increased sister chromatid exchanges (SCEs) and chromosomal aberrations in Chinese hamster ovary cells at concentrations as low as 5 mg/mL .
  • The wing spot test using Drosophila melanogaster revealed that TMA exposure resulted in an increased frequency of small single spots, indicating mutagenic activity .

The biological activity of TMA is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : TMA acts as a substrate for specific enzymes involved in metabolic pathways, which may lead to the formation of reactive metabolites capable of causing cellular damage.
  • Lipophilicity : The presence of methyl groups enhances the compound's lipophilicity, facilitating its penetration through biological membranes .

Case Studies

Several case studies provide insight into the implications of TMA exposure:

  • Occupational Exposure : Workers in industries utilizing TMA have reported increased incidences of liver and lung cancers, correlating with the findings from animal studies.
  • Environmental Impact : Studies on environmental samples have detected TMA residues, raising concerns about its potential effects on human health through water and soil contamination .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,3,5-Trimethylaniline derivatives in organic chemistry research?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of nitro precursors or reductive amination. For example, rhodium-catalyzed multicomponent reactions under hydrogen pressure (10–15 bar) in ethanol at 60–80°C yield high-purity products. Structural validation via X-ray crystallography ensures accurate confirmation of substituent positions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications (acute toxicity: H302, H312, H330; skin/eye irritation: H315, H319). Use PPE (nitrile gloves, chemical goggles), conduct work in fume hoods, and follow institutional SOPs for spills. Emergency protocols include immediate skin decontamination with water and medical consultation for inhalation exposure .

Q. Which chromatographic methods are validated for assessing this compound purity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) with acetonitrile/water (70:30 v/v) mobile phase at 1.0 mL/min. Detection at 254 nm resolves impurities (<0.5% detection limit) .
  • GC-MS : DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Retention time: 8.2 min; quantification via external calibration .

Advanced Research Questions

Q. How can thermogravimetric analysis (TGA) elucidate the thermal stability of this compound under oxidative conditions?

  • Methodological Answer : Perform TGA in air at 10°C/min (25–600°C). Decomposition onset temperatures and mass loss profiles correlate with stability. Coupling with DSC identifies exothermic degradation events. Example
ConditionOnset Temp (°C)Mass Loss (%)DSC Peak (mW/mg)
Air, 10°C/min22020450
N₂, 10°C/min25015
  • Reference : Similar methodologies were applied to 2,4,6-Trimethylaniline salts, showing comparable decomposition kinetics .

Q. What methodologies address discrepancies in reported ecotoxicological data for this compound across studies?

  • Methodological Answer :

  • Standardization : Adopt OECD 201 (algae toxicity) and 202 (daphnia acute toxicity) guidelines to harmonize test conditions.
  • Advanced Analytics : Use comprehensive GC×GC-MS for trace quantification in environmental samples (detection limit: 0.1 ppb in water). Cross-validate with interlaboratory studies to reduce variability .

Q. How does steric hindrance in this compound influence its reactivity in palladium-catalyzed coupling reactions?

  • Methodological Answer : The 2,3,5-trimethyl substitution increases steric bulk, necessitating optimized conditions:

  • Ligand System : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
  • Kinetic Monitoring : In situ FTIR tracks oxidative addition rates, revealing a 3-fold decrease compared to unsubstituted aniline .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the carcinogenic potential of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct subchronic rodent assays (OECD 451) at varying doses (10–500 mg/kg) to identify thresholds.
  • Metabolite Profiling : Use LC-HRMS to detect nitroso derivatives, which are potential carcinogens. Compare results across species (rat vs. human hepatocytes) .

Experimental Design Considerations

Q. What strategies optimize the synthesis of this compound for scale-up in academic research?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Rh/Al₂O₃, and Raney Ni for hydrogenation efficiency. Rhodium catalysts show >90% yield at 80°C .
  • Solvent Selection : Ethanol minimizes byproducts vs. THF or DCM.

Notes

  • Safety Compliance : Always reference institutional SOPs (e.g., University of Georgia guidelines ) and GHS documentation .
  • Analytical Validation : Cross-check chromatographic results with certified reference materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Trimethylaniline
Reactant of Route 2
Reactant of Route 2
2,3,5-Trimethylaniline

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